molecular formula C17H28 B12772625 1H-Indene, 2,3,3a,4,5,7a-hexahydro-1,1,2,3,3-pentamethyl-6-(2-propenyl)- CAS No. 351343-77-6

1H-Indene, 2,3,3a,4,5,7a-hexahydro-1,1,2,3,3-pentamethyl-6-(2-propenyl)-

Cat. No.: B12772625
CAS No.: 351343-77-6
M. Wt: 232.4 g/mol
InChI Key: IZJSQGHVYBMLTF-UHFFFAOYSA-N
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Description

1H-Indene, 2,3,3a,4,5,7a-hexahydro-1,1,2,3,3-pentamethyl-6-(2-propenyl)-: is an organic compound with the molecular formula C17H28 . It is a colorless liquid with a strong aromatic odor and is insoluble in water but soluble in most organic solvents .

Chemical Reactions Analysis

Types of Reactions: 1H-Indene, 2,3,3a,4,5,7a-hexahydro-1,1,2,3,3-pentamethyl-6-(2-propenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert it into more saturated hydrocarbons.

    Substitution: It can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction can produce more saturated hydrocarbons .

Mechanism of Action

The mechanism of action of 1H-Indene, 2,3,3a,4,5,7a-hexahydro-1,1,2,3,3-pentamethyl-6-(2-propenyl)- involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

  • 4,7-Methano-1H-indene, 1,2,4,5,6,7,8,8-octachloro-2,3,3a,4,7,7a-hexahydro-
  • 4,7-Methanoindene, 3a,4,7,7a-tetrahydro-
  • 1,2,4-Metheno-1H-indene, octahydro-1,7a-dimethyl-5-(1-methylethyl)-

Uniqueness: 1H-Indene, 2,3,3a,4,5,7a-hexahydro-1,1,2,3,3-pentamethyl-6-(2-propenyl)- is unique due to its specific structural features, such as the presence of multiple methyl groups and a propenyl group, which confer distinct chemical and physical properties .

Properties

CAS No.

351343-77-6

Molecular Formula

C17H28

Molecular Weight

232.4 g/mol

IUPAC Name

1,1,2,3,3-pentamethyl-6-prop-2-enyl-3a,4,5,7a-tetrahydro-2H-indene

InChI

InChI=1S/C17H28/c1-7-8-13-9-10-14-15(11-13)17(5,6)12(2)16(14,3)4/h7,11-12,14-15H,1,8-10H2,2-6H3

InChI Key

IZJSQGHVYBMLTF-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2CCC(=CC2C1(C)C)CC=C)(C)C

Origin of Product

United States

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